molecular formula C11H22O2 B14163143 Pentyl 2-ethylbutanoate CAS No. 5129-49-7

Pentyl 2-ethylbutanoate

Cat. No.: B14163143
CAS No.: 5129-49-7
M. Wt: 186.29 g/mol
InChI Key: PQIYTFKEWTVAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry . This compound is derived from the esterification of 2-ethylbutanoic acid and pentanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 2-ethylbutanoate can be synthesized through the esterification reaction between 2-ethylbutanoic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-ethylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-ethylbutanoic acid and pentanol.

    Reduction: 2-ethylbutanol and pentanol.

    Transesterification: A new ester and alcohol depending on the reactants used.

Mechanism of Action

The mechanism of action of pentyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a fruity odor. The ester bond in the compound can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may have further biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 2-ethylbutanoate is unique due to its specific combination of a pentyl group and 2-ethylbutanoic acid, which imparts a distinct fruity odor that is different from other esters. Its specific structure makes it particularly valuable in creating unique flavor and fragrance profiles .

Properties

CAS No.

5129-49-7

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

pentyl 2-ethylbutanoate

InChI

InChI=1S/C11H22O2/c1-4-7-8-9-13-11(12)10(5-2)6-3/h10H,4-9H2,1-3H3

InChI Key

PQIYTFKEWTVAEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.